molecular formula C12H18F3NO3 B13029889 Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate

Katalognummer: B13029889
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: GARZHJBCWPWSLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C12H18F3NO3 and a molecular weight of 281.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced microreactor systems to ensure precise control over reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Eigenschaften

Molekularformel

C12H18F3NO3

Molekulargewicht

281.27 g/mol

IUPAC-Name

tert-butyl N-[3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-8-4-7(12(13,14)15)5-9(17)6-8/h7-8H,4-6H2,1-3H3,(H,16,18)

InChI-Schlüssel

GARZHJBCWPWSLK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC(CC(=O)C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.